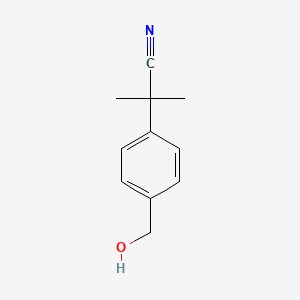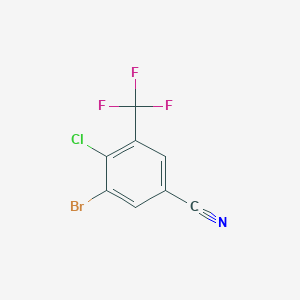![molecular formula C12H12N2O3S2 B2959860 N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2097888-65-6](/img/structure/B2959860.png)
N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide group through a hydroxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the bithiophene derivative.
Formation of the Ethanediamide Group: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the ethanediamide group.
Substitution: Various substituted derivatives of the hydroxyethyl chain.
科学研究应用
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Materials Science: The compound’s unique electronic properties make it suitable for use in sensors and other electronic devices.
Medicinal Chemistry:
作用机制
The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress or electron transport due to its redox-active nature.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and ethanediamide groups.
Thieno[3,2-b]thiophene: A structurally similar compound with a fused thiophene ring.
Uniqueness
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to its combination of a bithiophene moiety with a hydroxyethyl chain and an ethanediamide group. This structure imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
属性
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHJKDQSBTWDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
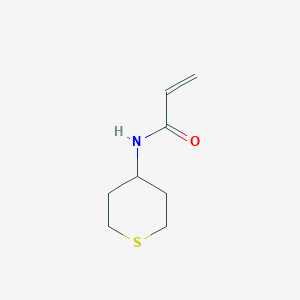
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
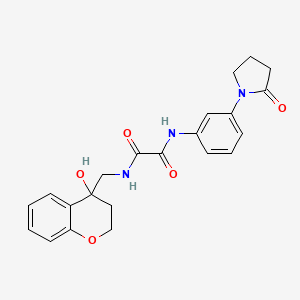
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
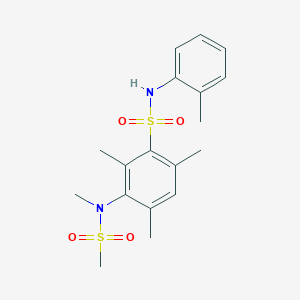
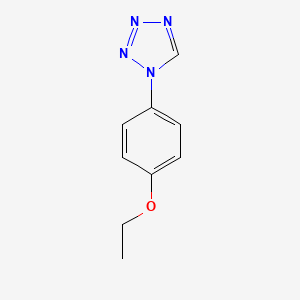
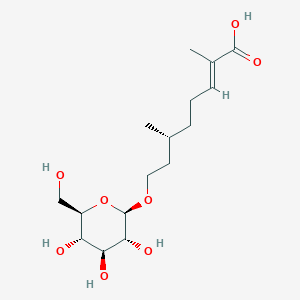
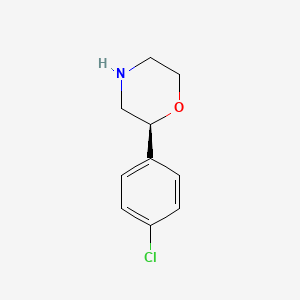
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)
